Cas no 478033-68-0 (3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-6-(trifluoromethyl)-4(1H)-quinolinone)
![3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-6-(trifluoromethyl)-4(1H)-quinolinone structure](https://ja.kuujia.com/scimg/cas/478033-68-0x500.png)
3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-6-(trifluoromethyl)-4(1H)-quinolinone 化学的及び物理的性質
名前と識別子
-
- Bionet1_003620
- 478033-68-0
- 3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-6-(trifluoromethyl)-4(1H)-quinolinone
- HMS579A22
- 3P-706
- AKOS005089066
- SMR000126632
- 3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-6-(trifluoromethyl)-1,4-dihydroquinolin-4-one
- 3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-6-(trifluoromethyl)-1H-quinolin-4-one
- MLS000544875
- HMS2340I21
- CHEMBL1388236
-
- インチ: 1S/C16H7ClF6N2O/c17-11-4-8(16(21,22)23)5-25-13(11)10-6-24-12-2-1-7(15(18,19)20)3-9(12)14(10)26/h1-6H,(H,24,26)
- InChIKey: UINKGPCOGHRZKU-UHFFFAOYSA-N
- SMILES: ClC1=CC(C(F)(F)F)=CN=C1C1=CNC2C=CC(C(F)(F)F)=CC=2C1=O
計算された属性
- 精确分子量: 392.0151095g/mol
- 同位素质量: 392.0151095g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 9
- 重原子数量: 26
- 回転可能化学結合数: 1
- 複雑さ: 590
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 4.6
- トポロジー分子極性表面積: 42Ų
3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-6-(trifluoromethyl)-4(1H)-quinolinone Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1616698-25mg |
3-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-6-(trifluoromethyl)quinolin-4(1H)-one |
478033-68-0 | 98% | 25mg |
¥1375.00 | 2024-05-12 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1616698-1mg |
3-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-6-(trifluoromethyl)quinolin-4(1H)-one |
478033-68-0 | 98% | 1mg |
¥499.00 | 2024-05-12 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1616698-10mg |
3-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-6-(trifluoromethyl)quinolin-4(1H)-one |
478033-68-0 | 98% | 10mg |
¥862.00 | 2024-05-12 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1616698-2mg |
3-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-6-(trifluoromethyl)quinolin-4(1H)-one |
478033-68-0 | 98% | 2mg |
¥619.00 | 2024-05-12 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1616698-50mg |
3-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-6-(trifluoromethyl)quinolin-4(1H)-one |
478033-68-0 | 98% | 50mg |
¥1192.00 | 2024-05-12 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1616698-100mg |
3-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-6-(trifluoromethyl)quinolin-4(1H)-one |
478033-68-0 | 98% | 100mg |
¥1755.00 | 2024-05-12 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1616698-5mg |
3-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-6-(trifluoromethyl)quinolin-4(1H)-one |
478033-68-0 | 98% | 5mg |
¥573.00 | 2024-05-12 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1616698-20mg |
3-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-6-(trifluoromethyl)quinolin-4(1H)-one |
478033-68-0 | 98% | 20mg |
¥1354.00 | 2024-05-12 |
3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-6-(trifluoromethyl)-4(1H)-quinolinone 関連文献
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Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
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Rong Sun,Xiao-Jiao Du,Chun-Yang Sun,Song Shen,Yang Liu,Yan Bao,Yan-Hua Zhu Biomater. Sci., 2015,3, 1105-1113
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Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973
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Ming Cheng,Chenhao Yao,Yihan Cao,Qi Wang,Yi Pan,Juli Jiang,Leyong Wang Chem. Commun., 2016,52, 8715-8718
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Mikaël Kepenekian,Vincent Robert,Corentin Boilleau,Jean-Paul Malrieu Phys. Chem. Chem. Phys., 2012,14, 1381-1388
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6. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
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Tianshu Liu,Anand Jagota,Chung-Yuen Hui Soft Matter, 2017,13, 386-393
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Fang Tian,Xiao-Nian Li,Lin Peng,Li-Xin Wang Org. Biomol. Chem., 2015,13, 6371-6379
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Hidetoshi Hayashi,Hiroshi Sonoda,Kouki Fukumura,Teruyuki Nagata Chem. Commun., 2002, 1618-1619
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Xin Bian,Changho Kim,George Em Karniadakis Soft Matter, 2016,12, 6331-6346
3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-6-(trifluoromethyl)-4(1H)-quinolinoneに関する追加情報
Professional Introduction to Compound with CAS No. 478033-68-0 and Product Name: 3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-6-(trifluoromethyl)-4(1H)-quinolinone
The compound with the CAS number 478033-68-0 and the product name 3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-6-(trifluoromethyl)-4(1H)-quinolinone represents a significant advancement in the field of chemical biology and pharmaceutical research. This compound, characterized by its intricate molecular structure, has garnered considerable attention due to its potential applications in drug discovery and therapeutic development. The presence of multiple fluorine atoms and chloro substituents in its framework suggests a high degree of functional complexity, which may contribute to its unique chemical properties and biological activities.
Recent studies have highlighted the importance of quinolinone derivatives in medicinal chemistry. These compounds are known for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific structure of 3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-6-(trifluoromethyl)-4(1H)-quinolinone incorporates key functional groups that enhance its pharmacological potential. The chloro and trifluoromethyl substituents are particularly noteworthy, as they can influence the compound's solubility, metabolic stability, and binding affinity to biological targets.
In the context of modern drug development, the synthesis and characterization of such complex molecules are essential steps. The use of advanced synthetic techniques has enabled researchers to create highly sophisticated derivatives with tailored properties. For instance, the incorporation of fluorine atoms into the molecular structure can significantly alter the electronic distribution and reactivity of the compound. This modification is often employed to improve the metabolic stability and bioavailability of drug candidates.
The quinolinone core is a well-documented pharmacophore in medicinal chemistry, with numerous examples demonstrating its efficacy in treating various diseases. The compound in question, 3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-6-(trifluoromethyl)-4(1H)-quinolinone, builds upon this established scaffold by introducing additional functional groups that may enhance its biological activity. The presence of two trifluoromethyl groups at positions 5 and 6 further diversifies its chemical profile, potentially leading to novel interactions with biological targets.
One of the most compelling aspects of this compound is its potential as a lead molecule for drug discovery. Researchers are increasingly interested in developing small molecules that can modulate specific biological pathways implicated in human diseases. The structural features of 3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-6-(trifluoromethyl)-4(1H)-quinolinone make it a promising candidate for further investigation. Its ability to interact with biological targets at a molecular level could lead to the development of new therapeutic agents with improved efficacy and reduced side effects.
The synthesis of this compound involves multiple steps, each requiring careful optimization to ensure high yield and purity. Modern synthetic methodologies, such as transition metal-catalyzed reactions and flow chemistry techniques, have been instrumental in facilitating the production of complex molecules like this one. These advancements have not only improved the efficiency of synthetic processes but also allowed for greater control over the structural features of the final product.
From a computational chemistry perspective, the study of 3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-6-(trifluoromethyl)-4(1H)-quinolinone has provided valuable insights into its electronic structure and reactivity. Molecular modeling studies have helped researchers predict how this compound might interact with biological targets at an atomic level. These predictions are crucial for guiding experimental efforts and optimizing lead compounds for therapeutic applications.
The potential applications of this compound extend beyond traditional pharmaceuticals. Its unique chemical properties make it a valuable tool for research in areas such as chemical biology and materials science. For instance, derivatives of quinolinone have been explored for their ability to modulate enzyme activity and cellular signaling pathways. The presence of multiple fluorine atoms in 3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-6-(trifluoromethyl)-4(1H)-quinolinone may enhance its ability to interact with these targets, making it a promising candidate for further exploration.
In conclusion, the compound with CAS number 478033-68-0 and product name 3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-6-(trifluoromethyl)-4(1H)-quinolinone represents a significant contribution to the field of chemical biology and pharmaceutical research. Its intricate molecular structure, characterized by multiple fluorine atoms and chloro substituents, suggests a high degree of functional complexity that may contribute to its unique chemical properties and biological activities. Further research is warranted to fully elucidate its potential applications in drug discovery and therapeutic development.
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